molecular formula C10H13BrClN B15301376 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B15301376
M. Wt: 262.57 g/mol
InChI Key: XMKGIWLERRYGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a bromine atom and a benzazepine ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzazepine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine
  • 2,3,4,5-tetrahydro-1H-2-benzazepine
  • 9-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine

Uniqueness

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to the presence of the bromine atom at the 9-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-10-5-1-3-8-4-2-6-12-7-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H

InChI Key

XMKGIWLERRYGEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C(=CC=C2)Br.Cl

Origin of Product

United States

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